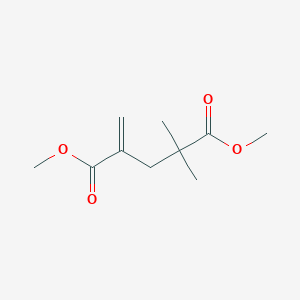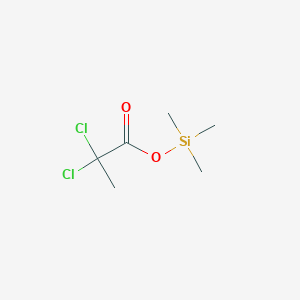
Trimethylsilyl 2,2-dichloropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl 2,2-dichloropropanoate is an organosilicon compound with the molecular formula C6H12Cl2O2Si It is characterized by the presence of a trimethylsilyl group attached to a 2,2-dichloropropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of trimethylsilyl 2,2-dichloropropanoate typically involves the reaction of 2,2-dichloropropanoic acid with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate trimethylsilyl ester, which is then isolated and purified .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for higher yields and purity. These methods often involve the use of continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl 2,2-dichloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2,2-dichloropropanoate moiety can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding 2,2-dichloropropanoic acid.
Reduction: The compound can be reduced to form 2,2-dichloropropanol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.
Hydrolysis: Acidic or basic aqueous solutions are used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include substituted 2,2-dichloropropanoates.
Hydrolysis: The major product is 2,2-dichloropropanoic acid.
Reduction: The major product is 2,2-dichloropropanol.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl 2,2-dichloropropanoate has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the 2,2-dichloropropanoate moiety into organic molecules.
Protecting Group: The trimethylsilyl group serves as a protecting group for alcohols and carboxylic acids during multi-step synthesis.
Biological Studies: It is used in the synthesis of biologically active compounds and as a precursor for pharmaceuticals.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trimethylsilyl 2,2-dichloropropanoate involves the reactivity of the trimethylsilyl group and the 2,2-dichloropropanoate moiety. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites in a molecule. The 2,2-dichloropropanoate moiety can undergo various chemical transformations, making the compound versatile in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Trimethylsilyl Cyanide: Used in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate: Used as a reagent in organic synthesis.
Uniqueness
Trimethylsilyl 2,2-dichloropropanoate is unique due to the presence of both the trimethylsilyl group and the 2,2-dichloropropanoate moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
72406-98-5 |
|---|---|
Molekularformel |
C6H12Cl2O2Si |
Molekulargewicht |
215.15 g/mol |
IUPAC-Name |
trimethylsilyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C6H12Cl2O2Si/c1-6(7,8)5(9)10-11(2,3)4/h1-4H3 |
InChI-Schlüssel |
LHZLIDMTOFTZLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)O[Si](C)(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


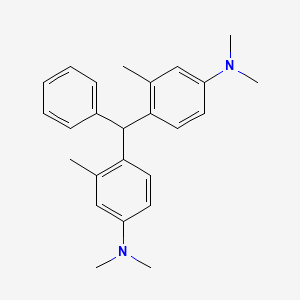
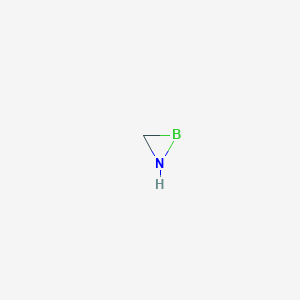
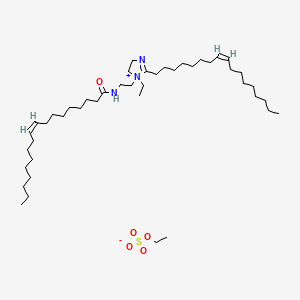
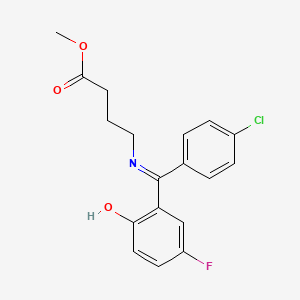
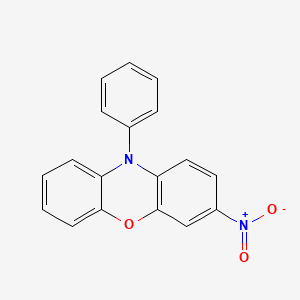
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
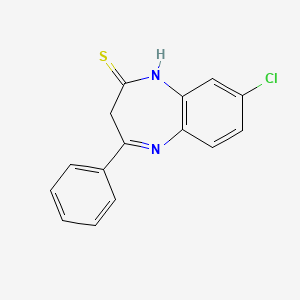
![Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol](/img/structure/B14471064.png)
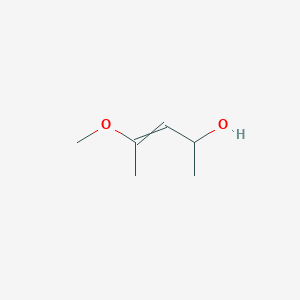
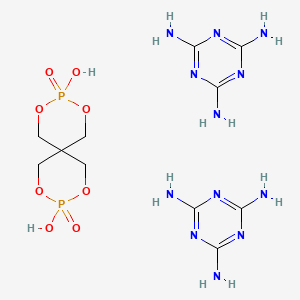
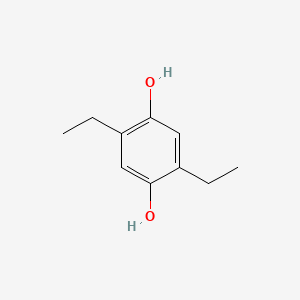
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)

